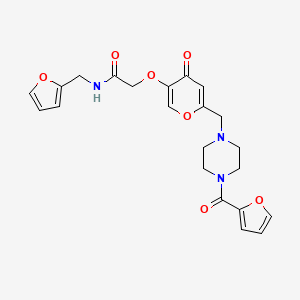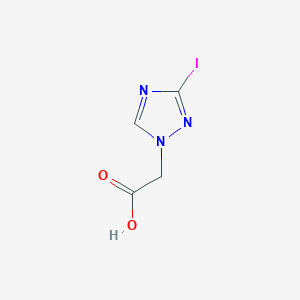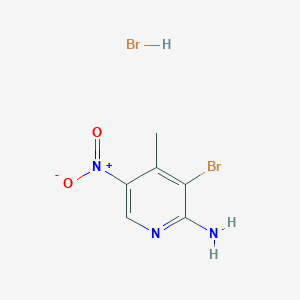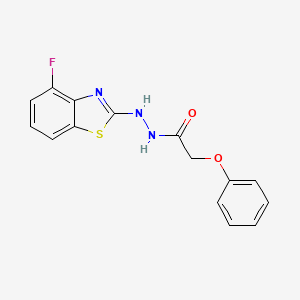![molecular formula C16H22N2O2S B2696095 (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865162-17-0](/img/structure/B2696095.png)
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]thiazol-2(3H)-one is a class of organic compounds that contain a benzene fused to a thiazole ring . These compounds are known for their diverse biological activities and are used in the synthesis of various pharmaceutical agents .
Synthesis Analysis
The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2(3H)-one derivatives is characterized by a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .Chemical Reactions Analysis
The chemical reactions of benzo[d]thiazol-2(3H)-one derivatives can vary depending on the substituents attached to the benzene and thiazole rings. For instance, 6-bromobenzo[d]thiazol-2(3H)-one can undergo 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides to form 1,2,3-triazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2(3H)-one derivatives can vary depending on the substituents attached to the benzene and thiazole rings. Generally, these compounds are characterized by high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .作用機序
The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is not fully understood. However, studies have suggested that this compound may act through the inhibition of specific enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce oxidative stress and inflammation. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. Additionally, this compound has been found to have low toxicity in normal cells, which makes it a promising therapeutic agent. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, more research is needed to determine the efficacy of this compound in vivo and in clinical trials. Additionally, the development of more efficient synthesis methods and the modification of this compound structure may improve its bioavailability and efficacy. Finally, the potential applications of this compound in material science, such as in the development of sensors and optoelectronic devices, should be explored.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. Its broad-spectrum activity against cancer cells, fungi, and bacteria, and its low toxicity in normal cells make it a promising therapeutic agent. However, further research is needed to fully understand its mechanism of action, determine its efficacy in vivo and in clinical trials, and explore its potential applications in material science.
合成法
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can be synthesized through a multi-step process involving the condensation reaction of 2-aminothiophenol and 2-bromo-1-(2-ethoxyethyl)-4-methylbenzene, followed by the reaction with isobutyryl chloride. The final product is obtained through recrystallization and purification processes.
科学的研究の応用
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits anticancer, antifungal, and antibacterial activities. Additionally, this compound has been found to have potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Safety and Hazards
特性
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-5-20-9-8-18-13-7-6-12(4)10-14(13)21-16(18)17-15(19)11(2)3/h6-7,10-11H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRRLMZURNMJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine](/img/structure/B2696013.png)





![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide](/img/structure/B2696027.png)

![3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2696029.png)


![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)
![methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate](/img/structure/B2696034.png)